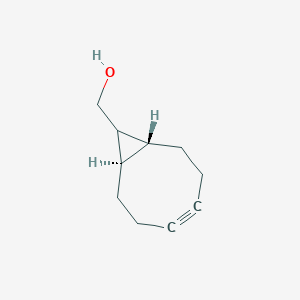
exo BCN-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
exo-BCN-OH: is a derivative of bicyclo[6.1.0]nonyne (BCN), a small molecule known for its high reactivity with azides, enabling specific and efficient bioconjugation of biomolecules . This compound contains a hydroxyl group, which can be activated by various coupling agents to form a reactive species that can react with azides, providing a covalent linkage between molecules .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of bicyclo[6.1.0]nonyne (BCN) involves four straightforward reactions with reasonably good overall yield . The synthesis produces two diastereomers, exo-BCN and endo-BCN, in an approximately 5:3 ratio . The exo-BCN diastereomer can be isolated and further functionalized to produce exo-BCN-OH .
Industrial Production Methods: : Industrial production methods for exo-BCN-OH typically involve large-scale synthesis of BCN followed by selective isolation and functionalization of the exo-BCN diastereomer . The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: : exo-BCN-OH undergoes various types of reactions, including:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is highly efficient and specific for bioconjugation.
Oxidation and Reduction: The hydroxyl group in exo-BCN-OH can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
SPAAC: Typically involves azides and can be performed in polar solvents.
Oxidation: Common oxidizing agents such as pyridinium chlorochromate (PCC) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
SPAAC: Produces stable triazole linkages.
Oxidation: Converts the hydroxyl group to a carbonyl group.
Reduction: Converts the hydroxyl group to an alkane.
科学研究应用
Chemistry
Bioconjugation: exo-BCN-OH is widely used in bioconjugation reactions to link biomolecules.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology
Protein Labeling: Used for labeling proteins with fluorescent tags for imaging studies.
Enzyme Activity Assays: Employed in assays to determine enzyme activity.
Medicine
Drug Delivery: Functionalized exo-BCN-OH can be used in targeted drug delivery systems.
Diagnostics: Utilized as contrast agents in imaging techniques.
Industry
作用机制
相似化合物的比较
Similar Compounds
endo-BCN-OH: Another diastereomer of BCN with similar reactivity but different steric properties.
BCN-PEG: BCN functionalized with polyethylene glycol for enhanced solubility and biocompatibility.
BCN-Biotin: BCN conjugated with biotin for use in affinity purification and detection.
Uniqueness: : exo-BCN-OH is unique due to its high reactivity and specificity in SPAAC reactions, making it a valuable tool in bioconjugation and targeted drug delivery .
属性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol |
InChI |
InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9-/m1/s1 |
InChI 键 |
NSVXZMGWYBICRW-RKDXNWHRSA-N |
手性 SMILES |
C1C[C@@H]2[C@H](C2CO)CCC#C1 |
规范 SMILES |
C1CC2C(C2CO)CCC#C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)
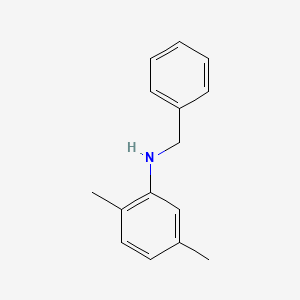
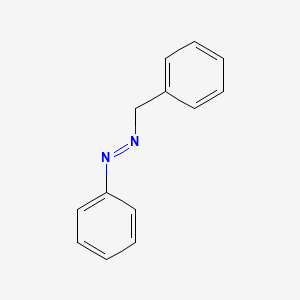
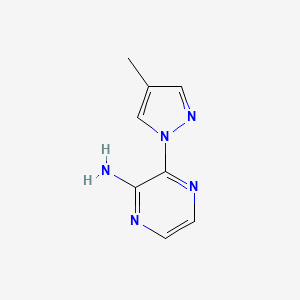
![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)
![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14134341.png)
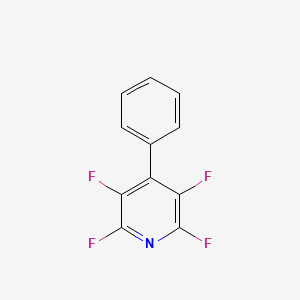
![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)

![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
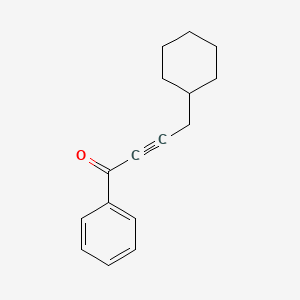
![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)
